molecular formula C21H21ClN6O2S B11184066 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11184066
M. Wt: 456.9 g/mol
InChI Key: YUAHYGACRWIOOI-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a quinazolinone moiety, and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole and quinazolinone intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The quinazolinone moiety is often prepared via a condensation reaction between anthranilic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide apart is its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C21H21ClN6O2S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C21H21ClN6O2S/c1-3-28-19(13-4-6-14(22)7-5-13)26-27-21(28)31-11-18(30)25-20-23-10-15-16(24-20)8-12(2)9-17(15)29/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,23,24,25,30)

InChI Key

YUAHYGACRWIOOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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